4-Bromo-3,6-dimethoxypyridazine
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Overview
Description
4-Bromo-3,6-dimethoxypyridazine is a heterocyclic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyridazine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 6th positions, respectively
Mechanism of Action
Target of Action
It is known to be a boronic acid derivative , which are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
This allows for selective and iterative cross-coupling sequences . The MIDA boronate also provides prolonged shelf life and stability to typically unstable boronic acid derivatives .
Biochemical Pathways
As a boronic acid derivative, it is likely involved in suzuki-miyaura coupling reactions, which are key in various biochemical synthesis processes .
Result of Action
As a boronic acid derivative used in Suzuki-Miyaura coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Action Environment
It is known that the compound provides prolonged shelf life and stability to typically unstable boronic acid derivatives, suggesting it has good stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethoxypyridazine typically involves the bromination of 3,6-dimethoxypyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves:
- Chlorination of 3,6-dichloropyridazine to form 3,4,6-trichloropyridazine.
- Conversion of 3,4,6-trichloropyridazine to 3,6-dichloro-4-hydroxypyridazine.
- Transformation of 3,6-dichloro-4-hydroxypyridazine to 4-hydroxypyridazine.
- Bromination of 4-hydroxypyridazine to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dimethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted pyridazines depending on the nucleophile used.
- Coupling reactions produce biaryl compounds or other complex structures depending on the boronic acid used .
Scientific Research Applications
4-Bromo-3,6-dimethoxypyridazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
3,6-Dimethoxypyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-3,6-dimethoxypyridazine: Similar structure but with chlorine instead of bromine, which can affect its reactivity and applications.
3,6-Dimethoxypyridazine-4-boronic acid MIDA ester: Used in selective cross-coupling reactions due to its stability and reactivity
Uniqueness: 4-Bromo-3,6-dimethoxypyridazine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-3,6-dimethoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYRKZZVQAYBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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